![molecular formula C23H18ClNO3 B4106593 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106593.png)
3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione exerts its effects by binding to the CB1 and CB2 receptors in the body. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, its potency also means that it must be used with caution in lab experiments, as it can have significant effects on the body at low doses.
Future Directions
There are many potential future directions for research involving 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various diseases, including pain, inflammation, and neurodegenerative disorders. Another area of interest is the study of the long-term effects of 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione on the body, particularly with regard to its potential for addiction and abuse.
In conclusion, 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is a synthetic cannabinoid that has been widely used in scientific research to study the effects of cannabinoids on the body. Its potency and selectivity for the CB1 and CB2 receptors make it a useful tool for studying the effects of cannabinoids, but it must be used with caution due to its potent effects on the body. There are many potential future directions for research involving 3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, including the development of new drugs for the treatment of various diseases and the study of its long-term effects on the body.
Scientific Research Applications
3-(4-chlorobenzyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to activate both the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c24-18-8-6-16(7-9-18)14-17-15-22(26)25(23(17)27)19-10-12-21(13-11-19)28-20-4-2-1-3-5-20/h1-13,17H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNFPQGRFYKOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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